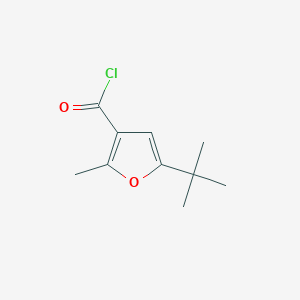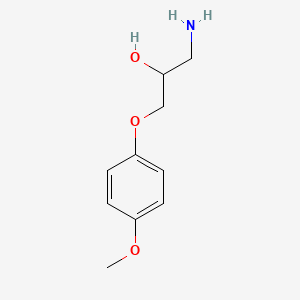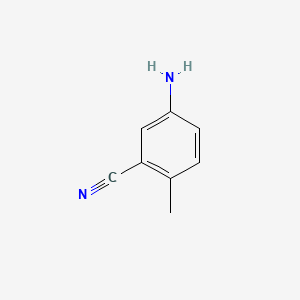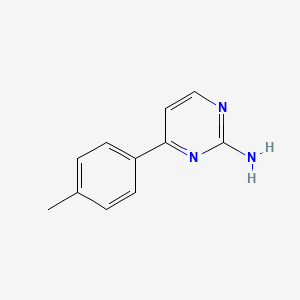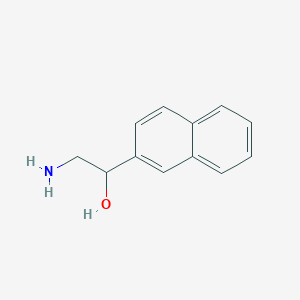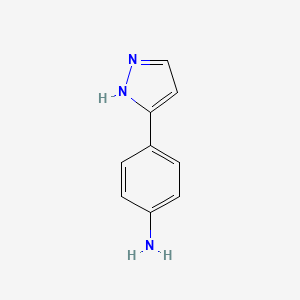![molecular formula C12H20N2 B1273858 4-[(2,5-ジメチル-1H-ピロール-1-イル)メチル]ピペリジン CAS No. 690632-77-0](/img/structure/B1273858.png)
4-[(2,5-ジメチル-1H-ピロール-1-イル)メチル]ピペリジン
説明
4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine, also known as 4-Methyl-2,5-dimethylpyrrole (4-Me-2,5-dimethylpyrrole), is a heterocyclic organic compound that has been the subject of scientific research for many years. It is a highly versatile molecule that has been used in a variety of applications, ranging from pharmaceuticals to synthetic organic chemistry. In
科学的研究の応用
抗菌活性
この化合物は、その抗菌特性について評価されています。特に4-(2,5-ジメチル-1H-ピロール-1-イル)-N’-(2-(置換)アセチル)ベンゾヒドラジドという一連の誘導体は、さまざまな細菌株に対して顕著な作用を示しています。 これは、新しい抗菌剤の開発における潜在的な用途を示唆しています .
抗結核特性
抗菌活性に加えて、いくつかの誘導体は、強力な抗結核特性も示しています。 これは、結核の治療と管理における化合物の使用の可能性を開きます .
酵素阻害
この化合物は、エノイルACPレダクターゼおよびDHFR酵素のインビトロ阻害について試験されています。 これらの酵素は、それぞれ脂肪酸合成経路と葉酸代謝において重要であり、この化合物は抗菌剤および抗増殖剤の候補となります .
分子ドッキング研究
合成化合物の潜在的な作用機序を決定するために、分子ドッキング研究が行われました。 その結果、ジヒドロ葉酸レダクターゼとエノイルACPレダクターゼの両方の活性部位との結合相互作用が明らかになり、薬物設計において活用できる二重阻害効果を示しています .
薬理活性
この化合物のような、4位に複素環置換基を持つ1,2,5-オキサジアゾール-3-アミンは、その薬理活性について精力的に研究されています。 これには、さまざまな疾患に対する新薬開発における潜在的な用途が含まれます .
モノクローナル抗体産生
組換えチャイニーズハムスター卵巣細胞における細胞特異的抗体産生を改善することを目的とした研究では、この化合物の誘導体がモノクローナル抗体産生の潜在的な増強剤として特定されました。 これは、バイオテクノロジーおよび医薬品製造に大きな影響を与える可能性があります .
将来の方向性
作用機序
Target of Action
The primary targets of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism respectively, making them important targets for antibacterial and antitubercular therapies .
Mode of Action
The compound interacts with its targets by binding to the active sites of the Enoyl ACP Reductase and DHFR enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway in bacteria, affecting their ability to produce essential components of their cell membranes . Similarly, the inhibition of DHFR disrupts the folate metabolism pathway, affecting the bacteria’s ability to synthesize nucleotides required for DNA replication .
Result of Action
The molecular and cellular effects of the compound’s action include the suppression of bacterial growth and an increase in cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects can lead to the death of the bacteria, thereby exerting an antibacterial effect .
生化学分析
Biochemical Properties
4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes . These interactions suggest that 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine could be a potential candidate for antibacterial and antitubercular therapies .
Cellular Effects
4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine has notable effects on various cell types and cellular processes. It has been observed to suppress cell growth and increase cell-specific glucose uptake rates . Additionally, it enhances the amount of intracellular adenosine triphosphate (ATP) during monoclonal antibody production . This compound also affects cell signaling pathways and gene expression, making it a valuable tool for studying cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine involves binding interactions with biomolecules and enzyme inhibition. Molecular docking studies have revealed that this compound binds to the active sites of enoyl ACP reductase and DHFR enzymes . These interactions lead to the inhibition of these enzymes, which in turn affects bacterial growth and survival. Additionally, 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antibacterial and antitubercular activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity against mammalian cell lines . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of enoyl ACP reductase affects fatty acid synthesis, while its interaction with DHFR influences folate metabolism . These interactions highlight the compound’s role in modulating key metabolic processes.
Transport and Distribution
The transport and distribution of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
特性
IUPAC Name |
4-[(2,5-dimethylpyrrol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10-3-4-11(2)14(10)9-12-5-7-13-8-6-12/h3-4,12-13H,5-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMANVGUXWRCNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384656 | |
| Record name | 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690632-77-0 | |
| Record name | 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





